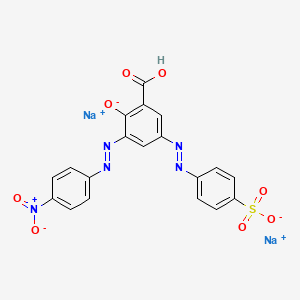
Mordant Brown 18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mordant Brown 18: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and biological staining.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the diazotization of 3-amino-2-hydroxybenzoic acid and 5-amino-2-hydroxybenzoic acid, followed by coupling with naphthalen-1-amine. The product is then diazotized again and coupled with 5-hydroxynaphthalene-1-sulfonic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium dithionite.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research due to its unique properties:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Used in the textile industry for dyeing fabrics and in the production of colored inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, making it effective in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-hydroxy-5-[(4-nitrophenyl)azo]-: Similar structure but lacks the sulfonic acid group.
Benzoic acid, 2-hydroxy-3-[(4-nitrophenyl)azo]-: Similar structure but lacks the additional azo group.
Uniqueness
The presence of both sulfonic acid and multiple azo groups makes this compound unique. These functional groups enhance its solubility and reactivity, making it more versatile in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
5850-12-4 |
|---|---|
Molekularformel |
C19H11N5Na2O8S |
Molekulargewicht |
515.4 g/mol |
IUPAC-Name |
disodium;4-[[3-carboxy-5-[(4-nitrophenyl)diazenyl]-4-oxidophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H13N5O8S.2Na/c25-18-16(19(26)27)9-13(22-20-12-3-7-15(8-4-12)33(30,31)32)10-17(18)23-21-11-1-5-14(6-2-11)24(28)29;;/h1-10,25H,(H,26,27)(H,30,31,32);;/q;2*+1/p-2 |
InChI-Schlüssel |
WQKACUCIFSVAMP-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=CC(=C2[O-])C(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=CC(=C2[O-])C(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
5850-12-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















